dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]
Description
Dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is a complex bicyclic spiro compound featuring a fused oxaspiro and bicyclo[4.1.0]heptane framework. Its synthesis involves multistep organic reactions, including cyclopropanation and spiroannulation. For instance, Jacob Y. Cha and G. Leslie B. demonstrated the synthesis of structurally related compounds via NaBH4 reduction in THF, followed by chromatographic purification, yielding products confirmed by NMR and MS analyses . The compound’s bicyclo[4.1.0]heptane core introduces significant ring strain, while the spiro-furan moiety contributes to its unique electronic and steric properties, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
spiro[7-oxabicyclo[4.1.0]heptane-3,2'-oxolane] |
InChI |
InChI=1S/C9H14O2/c1-3-9(10-5-1)4-2-7-8(6-9)11-7/h7-8H,1-6H2 |
InChI Key |
UFCDQZLLSOMAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3C(C2)O3)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] typically involves the formation of a spirocyclopropane ring. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spirocyclopropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Used in the production of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] involves its interaction with molecular targets through its spirocyclopropane ring. This ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
- Norcarane (Bicyclo[4.1.0]heptane): A simpler analog lacking the spiro-furan group. Norcarane is widely studied for radical-mediated hydroxylation reactions, producing >50% rearrangement products due to cyclopropyl-carbinyl radical intermediates .
- 3,7,7-Trimethylbicyclo[4.1.0]heptane : Exhibits distinct thermodynamic properties (e.g., vapor pressure of 145.02 kPa at 481.83 K), highlighting how alkyl substituents modulate stability .
Spiro-Furan Systems
- 2-(7-Oxabicyclo[4.1.0]hept-3-yl)spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane] : Shares the oxaspiro-bicyclo framework but incorporates a dioxane ring. Its industrial applications emphasize stability under diverse conditions .
- Hexahydro-2'3a-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] : A sulfur-containing analog with applications in pharmaceutical intermediates and material science .
Physical and Thermodynamic Properties
Reactivity and Functionalization
- Hydroxylation: Norcarane undergoes AlkB-mediated hydroxylation with ~2% primary alcohol yield, comparable to radical-based reactions .
- Synthetic Modifications : Derivatives like (2E,4E)-N-((1S,2S,4′S,5S,6S)-5-Hydroxy-3-methoxy-5′-oxo-...) (compound 25, ) show how functional groups (e.g., trimethylsilyl) enhance steric hindrance and influence reaction pathways.
Key Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s synthesis requires precise control of stereochemistry, as seen in Jacob Y. Cha’s work .
Biological Activity
Dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is a complex organic compound that belongs to a class of bicyclic compounds with potential applications in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is represented as C10H14O2. The compound's structure includes a bicyclic framework that is characteristic of many natural products with biological activity.
Biological Activity Overview
Research indicates that compounds similar to dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit the growth of various microorganisms, indicating potential as antimicrobial agents.
- Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of bicyclic compounds, suggesting they may modulate inflammatory pathways.
Antimicrobial Activity
A study on related bicyclic compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Dihydro compound | 32 | S. aureus |
| Dihydro compound | 64 | E. coli |
This data suggests that dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] could serve as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have shown that related compounds exhibit significant free radical scavenging activity.
| Compound | IC50 (µg/mL) |
|---|---|
| Dihydro compound | 25 |
| Ascorbic acid | 10 |
The findings indicate that while the dihydro compound has notable antioxidant properties, it is less potent than ascorbic acid but still holds promise for therapeutic applications.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects of similar bicyclic compounds has revealed their ability to inhibit pro-inflammatory cytokines in cell culture models. For example, compounds were shown to reduce TNF-alpha levels significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
